2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
Description
This compound is a heterocyclic derivative featuring a 3,4-dihydropyrimidin-4-one core substituted with a 3,5-dimethylpyrazole moiety, a methyl group at position 6, and a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl chain at position 2. The dihydropyrimidinone scaffold is structurally analogous to bioactive molecules targeting enzymes (e.g., kinases) or neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its conformational flexibility and hydrogen-bonding capacity . The 4-phenylpiperazine group may enhance solubility and modulate receptor affinity, while the pyrazole ring could contribute to π-π stacking interactions in binding pockets.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-16-14-20(29)27(22(23-16)28-18(3)13-17(2)24-28)15-21(30)26-11-9-25(10-12-26)19-7-5-4-6-8-19/h4-8,13-14H,9-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIDSTXBAZIWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the piperazine ring: This involves the reaction of phenylpiperazine with suitable precursors.
Formation of the pyrimidinone moiety: This step involves the cyclization of intermediates to form the pyrimidinone ring.
The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as glacial acetic acid to facilitate the reactions .
Chemical Reactions Analysis
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity aligns with synthetic strategies described in recent heterocyclic chemistry literature. Below is a comparative analysis with compounds 4i and 4j from , which share a pyrimidinone core but differ in substituents:
Key Observations:
Substituent Diversity: The target compound’s 4-phenylpiperazine group distinguishes it from 4i and 4j, which incorporate coumarin and tetrazole/thioxo moieties. Coumarin in 4i/4j introduces fluorescence properties, enabling applications in bioimaging or photodynamic therapy, whereas the target compound lacks such features.
Biological Activity :
- While 4i/4j emphasize tetrazole (a bioisostere for carboxylic acids) and thioxo groups (linked to antioxidant activity), the target compound’s pyrazole and piperazine groups may favor interactions with G-protein-coupled receptors (GPCRs) or kinases.
Synthetic Complexity :
- The ethyl-ketone linkage in the target compound likely requires multi-step synthesis, similar to the coupling strategies used for 4i/4j . However, the absence of coumarin or tetrazole simplifies purification compared to 4i/4j , which involve sterically demanding substituents .
Biological Activity
The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 367.45 g/mol. The presence of both pyrazole and dihydropyrimidine moieties suggests a diverse range of biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds containing the pyrazole nucleus have been shown to inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus . The specific compound has not been extensively tested alone but is hypothesized to possess similar antimicrobial activity due to its structural similarities with known active compounds.
Anti-inflammatory Effects
The pyrazole scaffold has been recognized for its anti-inflammatory properties. Compounds derived from this structure have shown effectiveness in reducing pro-inflammatory cytokines such as TNF-α and IL-6. For example, related pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at certain concentrations . This suggests that the compound may also exert anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation.
Anticancer Potential
The anticancer activity of pyrazole derivatives is another area of interest. Research indicates that several pyrazole-based compounds can induce apoptosis in cancer cell lines. For example, derivatives have shown significant cytotoxicity against various cancer cell lines with IC50 values ranging from micromolar to nanomolar concentrations . The specific compound's potential in this regard remains to be fully elucidated but aligns with the observed trends in related compounds.
Case Study 1: Synthesis and Screening
A study synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these, certain compounds demonstrated promising results in inhibiting bacterial growth and reducing inflammation markers in vitro . The compound under review could potentially fit into this category based on its structural properties.
Case Study 2: Pharmacological Evaluation
Another study focused on the pharmacological evaluation of similar compounds highlighted their ability to inhibit key enzymes involved in inflammatory pathways and cancer progression. The findings suggested that modifications to the pyrazole ring could enhance biological activity, indicating a potential pathway for optimizing the compound's efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
